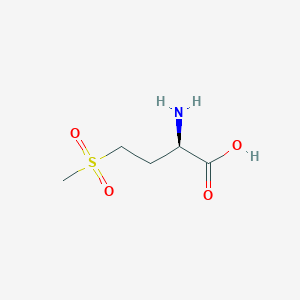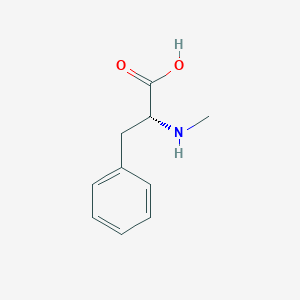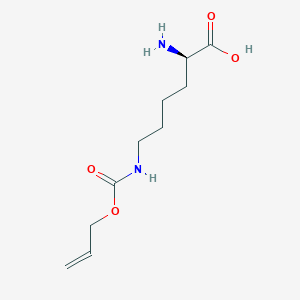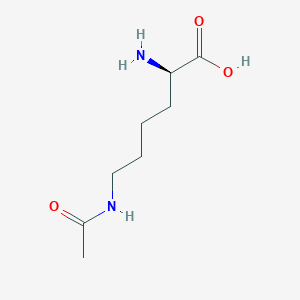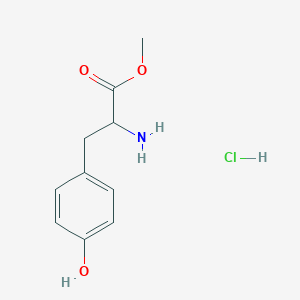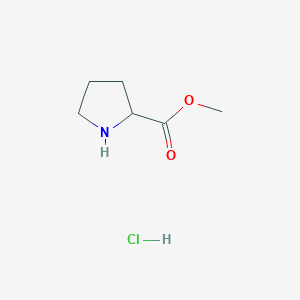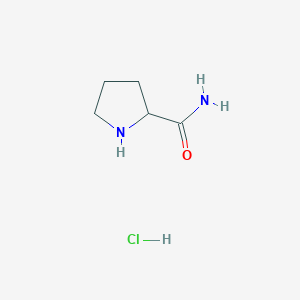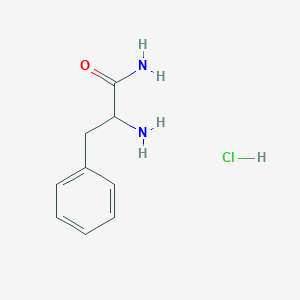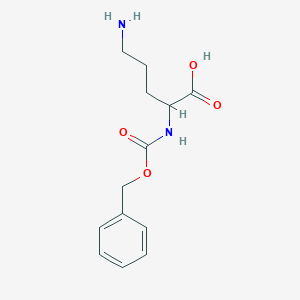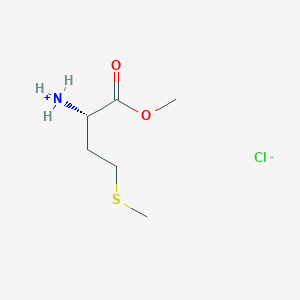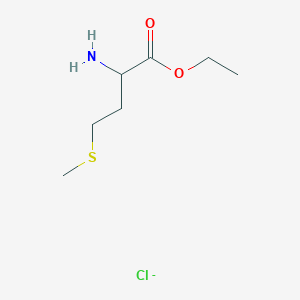
S-4-Methylbenzyl-D-cysteine
Descripción general
Descripción
“S-4-Methylbenzyl-D-cysteine” is a chemical compound with the CAS Number: 127348-02-1 . Its molecular weight is 225.31 and its IUPAC name is (2S)-2-amino-3-[(4-methylbenzyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The InChI code for “S-4-Methylbenzyl-D-cysteine” is 1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“S-4-Methylbenzyl-D-cysteine” has a melting point of 200°C (dec.) . It should be stored at temperatures between 0 - 8°C .Aplicaciones Científicas De Investigación
Improved Deprotection of Cysteine-Containing Peptides : S-4-Methylbenzyl-D-cysteine plays a significant role in the improved deprotection of cysteine-containing peptides in HF. It was observed that under conditions of low acidity, little or no deprotection of S-4-methylbenzyl cysteine was observed. However, a combination of scavengers like p-cresol and p-thiocresol provided nearly quantitative recovery of the cysteine thiol under high acidity conditions (Heath, Tam, & Merrifield, 2009).
Natural Products with 4-Hydroxybenzyl Unit Linked via a Thioether Bond : S-4-Methylbenzyl-D-cysteine is related to natural products with 4-hydroxybenzyl units linked via a thioether bond to certain acids, which could be derived biogenetically from cysteine and homocysteine. These compounds exhibit activity against lipid peroxidation (Guo et al., 2015).
Role in Enzymic Browning Inhibition : S-4-Methylbenzyl-D-cysteine has been studied for its role in the inhibition of enzymic browning. Cysteine adduct compounds formed during the oxidation of phenolics by apple polyphenol oxidase were investigated (Richard et al., 1991).
Cysteine Conjugate Beta-Lyase Activity : Research on S-4-Methylbenzyl-D-cysteine has led to the discovery of an enzyme in rat liver that catalyzes cleavage of the thioether linkage in cysteine conjugates of aromatic compounds, playing a role in the metabolism of various drugs (Tateishi, Suzuki, & Shimizu, 1978).
Solid-Phase Peptide Synthesis Strategies : S-4-Methylbenzyl-D-cysteine is also relevant in solid-phase peptide synthesis strategies. The S-phenylacetamidomethyl-L-cysteine, a derivative compatible with Boc and Fmoc protection schemes, is orthogonal with common cysteine-protecting groups like 4-methylbenzyl (Royo et al., 1995).
Fluorescence Detection of Cysteine : S-4-Methylbenzyl-D-cysteine is involved in studies for developing fluorescence turn-on detection methods for cysteine, differentiating it from other amino acids like homocysteine and glutathione (Liu et al., 2015).
Regioselective Formation of Disulfide Bonds : This compound is used in methods for regioselective formation of disulfide bonds in peptides, which is crucial in the synthesis of complex peptide structures (Cuthbertson & Indrevoll, 2000).
Glutathione S-Transferase Mechanism : S-4-Methylbenzyl-D-cysteine is relevant in studies dissecting the catalytic mechanism of glutathione S-transferase isozymes, enhancing understanding of enzyme kinetics and substrate interactions (Chen, Graminski, & Armstrong, 1988).
Propiedades
IUPAC Name |
(2S)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAPFSZIUBUTNW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428525 | |
| Record name | S-4-Methylbenzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-4-Methylbenzyl-D-cysteine | |
CAS RN |
127348-02-1 | |
| Record name | S-4-Methylbenzyl-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



